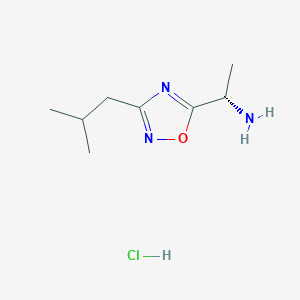
(1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Novel 1,2,4-oxadiazole derivatives have been investigated for their potential antitumor activity. These compounds, including those related to (1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethanamine, demonstrated in vitro anticancer effects in a panel of 12 cell lines, highlighting their therapeutic potential in cancer treatment (Maftei et al., 2016).
Synthesis and Applications in Dye and Pharmaceutical Industries
The synthesis of various 1,3,4-oxadiazoles from isobutyric acid, a process related to the production of compounds like (1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethanamine, has been explored. These compounds have found applications in the dye industry and possess diverse biological activities including antibacterial, antifungal, and medical uses (Aziz & Daoud, 2007).
Antimicrobial Evaluation
The antimicrobial properties of 1,2,4-oxadiazoles derived from phenylpropionohydrazides, akin to (1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethanamine, have been studied. These compounds exhibited significant activity against bacterial strains like S. aureus and P. aeruginosa, suggesting their potential in antimicrobial therapy (Fuloria et al., 2009).
Bioisosterism in GABA-Related Compounds
Research has explored the use of the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for the carboxyl group in GABA (gamma-aminobutyric acid) related compounds. This indicates the potential of 1,2,4-oxadiazole derivatives in modifying neurotransmitter activity, which could have implications in neurological disorders (Lolli et al., 2006).
Apoptosis Induction and Anticancer Potential
A study identified 1,2,4-oxadiazoles as novel apoptosis inducers, specifically effective against certain breast and colorectal cancer cell lines. This suggests a role for these compounds in developing targeted cancer therapies (Zhang et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S)-1-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-5(2)4-7-10-8(6(3)9)12-11-7;/h5-6H,4,9H2,1-3H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUCDSZRZWCHOX-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=NO1)CC(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6351736.png)


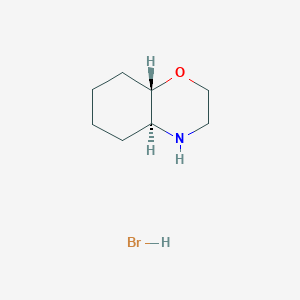
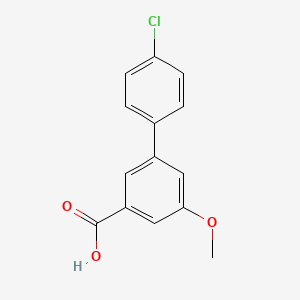
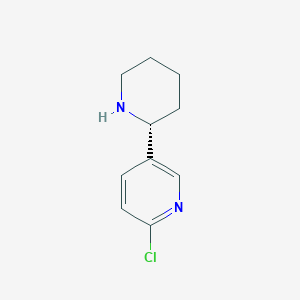
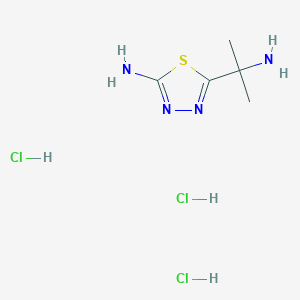
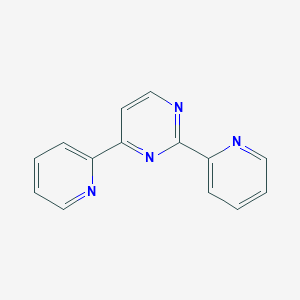
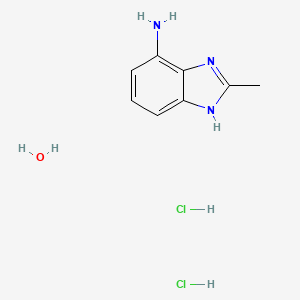

![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%](/img/structure/B6351792.png)
![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)
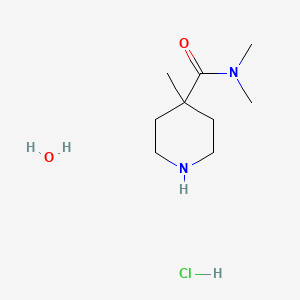
![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)
